molecular formula C7H12O3 B6155659 methyl 3-cyclopropyl-2-hydroxypropanoate CAS No. 1598962-96-9

methyl 3-cyclopropyl-2-hydroxypropanoate

Cat. No.: B6155659
CAS No.: 1598962-96-9
M. Wt: 144.17 g/mol
InChI Key: VXLNSAWLGBKTEO-UHFFFAOYSA-N
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Description

Significance of Chiral α-Hydroxy Esters as Synthons and Chiral Building Blocks in Contemporary Organic Chemistry

Chiral α-hydroxy esters are a critically important class of molecules in modern organic chemistry, serving as versatile building blocks, or synthons, for the creation of complex, enantiomerically pure compounds. acs.orggoogle.com Their value lies in the presence of two key functional groups—a hydroxyl group and an ester group—attached to a stereocenter, which is a carbon atom with four different substituents. This arrangement allows for a wide range of chemical transformations. The synthesis of these chiral compounds is a major focus in chemistry, as the three-dimensional arrangement of atoms is crucial for the biological activity of molecules, particularly in pharmaceuticals. nih.gov

These synthons are prized because they can be converted into various other molecular structures while maintaining the specific three-dimensional orientation of the original chiral center. google.com For example, the hydroxyl group can be modified or replaced, and the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing numerous pathways for constructing larger, more intricate molecules. google.com Enzymes are often employed in the synthesis of chiral α-hydroxy esters to achieve high enantioselectivity, producing one mirror image (enantiomer) of the molecule in preference to the other. researchgate.net The availability of these enantiomerically pure building blocks is essential for developing new drugs and other bioactive compounds. nih.govnih.gov

Overview of Methyl 3-Cyclopropyl-2-Hydroxypropanoate as a Preeminent Chiral Intermediate

This compound stands out as a significant chiral intermediate due to its unique structural components: a chiral α-hydroxy ester core and a cyclopropane (B1198618) ring. This combination makes it a valuable precursor in asymmetric synthesis, where the goal is to build molecules with a specific chirality.

The cyclopropane ring is a small, three-membered ring that is a key structural feature in a wide array of natural products and biologically active molecules, including pharmaceuticals and insecticides. researchgate.net Its presence can enhance a molecule's metabolic stability and other pharmacological properties. researchgate.net Consequently, the development of methods to synthesize compounds containing this ring in an enantiomerically pure form has been a long-standing goal in organic synthesis. researchgate.netrsc.org

Historically, chemists have devised numerous strategies to construct chiral cyclopropane derivatives. rsc.org Modern methods often rely on asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction. nih.govnih.gov The demand for these specialized building blocks has driven innovation in synthetic chemistry, leading to the creation of versatile synthons like this compound that incorporate the cyclopropyl (B3062369) motif into a readily modifiable structure. nih.govresearchgate.net

The versatility of this compound in asymmetric synthesis stems from the reactivity of its functional groups. The chiral center at the second carbon provides a foundation for building stereochemically defined molecules. The hydroxyl and ester groups serve as handles for further chemical modifications, allowing chemists to elongate carbon chains, introduce new functional groups, or form new rings.

This building block is particularly useful in constructing complex target molecules where both the cyclopropane ring and a specific enantiomeric configuration are required. mdpi.com Asymmetric synthesis strategies leverage such chiral intermediates to ensure that the final product has the correct three-dimensional structure, which is often essential for its intended biological function. icjs.us The ability to use either the (R) or (S) form of the synthon allows for the synthesis of either enantiomer of the target molecule.

Enantiomeric Forms of this compound: (R) and (S) Stereoisomers

Like a pair of hands, chiral molecules exist as two non-superimposable mirror images known as enantiomers. For this compound, these forms are designated as (R)-methyl 3-cyclopropyl-2-hydroxypropanoate and (S)-methyl 3-cyclopropyl-2-hydroxypropanoate. While enantiomers have identical physical properties in a non-chiral environment (e.g., same melting point, boiling point), they behave differently when interacting with other chiral molecules, such as biological receptors and enzymes. nih.gov

Property(R)-enantiomer(S)-enantiomer
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molar Mass 144.17 g/mol 144.17 g/mol
Melting Point IdenticalIdentical
Boiling Point IdenticalIdentical
Solubility (in achiral solvents) IdenticalIdentical
Optical Rotation Equal in magnitude, opposite in directionEqual in magnitude, opposite in direction

This is an interactive data table. The values for physical properties are identical for both enantiomers in an achiral environment.

The primary motivation for enantiomer-specific research is the profoundly different ways enantiomers can interact with biological systems. nih.gov In the pharmaceutical industry, for instance, it is common for one enantiomer of a drug to provide the desired therapeutic effect, while the other is inactive or, in some cases, causes harmful side effects. mdpi.comyoutube.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer of a chiral drug. nih.gov

Therefore, the ability to synthesize a single, specific enantiomer of a compound is of paramount importance. mdpi.com This necessity extends to the building blocks used in the synthesis. Using an enantiomerically pure starting material, such as (R)- or (S)-methyl 3-cyclopropyl-2-hydroxypropanoate, is a fundamental strategy to ensure that the final product is also enantiomerically pure. nih.gov This approach, known as chiral pool synthesis, is a cornerstone of modern asymmetric synthesis, enabling the creation of safer and more effective pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclopropyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNSAWLGBKTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598962-96-9
Record name methyl 3-cyclopropyl-2-hydroxypropanoate
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Synthetic Methodologies for Methyl 3 Cyclopropyl 2 Hydroxypropanoate

Chemoenzymatic Approaches to Enantiopure Methyl 3-Cyclopropyl-2-Hydroxypropanoate

The primary chemoenzymatic routes to enantiomerically enriched this compound involve either the resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor. These strategies leverage the high stereoselectivity of enzymes, primarily hydrolases and oxidoreductases, to achieve the desired chiral separation or induction.

Biocatalytic Hydrolysis of Racemic Precursors

Kinetic resolution through the enantioselective hydrolysis of a racemic ester is a widely employed technique. In this approach, an enzyme selectively catalyzes the hydrolysis of one enantiomer of a racemic ester, such as methyl 3-cyclopropyl-2-acetoxypropanoate or a similar acylated derivative, leaving the other enantiomer unreacted. This results in a mixture of an optically enriched alcohol and the unreacted ester, which can then be separated.

Lipases are a class of enzymes that have demonstrated broad utility in the kinetic resolution of racemic esters due to their commercial availability, operational stability, and wide substrate scope. While specific studies on the lipase-mediated resolution of this compound precursors are not extensively documented in publicly available literature, the principles can be extrapolated from resolutions of structurally similar compounds. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL) are frequently used for the enantioselective hydrolysis of α-hydroxy esters.

The general reaction scheme for a lipase-mediated kinetic resolution would involve the selective hydrolysis of one enantiomer of a racemic acylated derivative of this compound. The choice of lipase, solvent, and acyl group are critical parameters that would need to be optimized to achieve high enantiomeric excess (ee) and yield.

Table 1: Representative Lipases in Kinetic Resolution of Esters This table is illustrative and based on general lipase applications, as specific data for the target compound is not readily available.

Lipase SourceCommon Applications in Kinetic Resolution
Candida antarctica Lipase B (CALB)Resolution of a wide range of primary and secondary alcohols and their esters.
Pseudomonas cepacia Lipase (PCL)Enantioselective hydrolysis of various racemic esters.
Candida rugosa Lipase (CRL)Hydrolysis of esters with varying steric hindrance.

Esterases, similar to lipases, catalyze the hydrolysis of ester bonds and can exhibit high enantioselectivity. They are particularly effective for the hydrolysis of esters with smaller alcohol and acid moieties. An esterase could potentially be used to selectively hydrolyze one enantiomer of racemic this compound itself, or more commonly, an acylated version. The success of this approach would depend on identifying an esterase that recognizes the cyclopropyl-containing substrate with high stereochemical fidelity. As with lipases, empirical screening of different esterases and reaction conditions would be necessary to develop an efficient process.

Reductive Biotransformations for Stereoselective Production

An alternative and often more efficient approach than kinetic resolution is the asymmetric reduction of a prochiral ketone. This method can theoretically achieve a 100% yield of the desired enantiomerically pure alcohol.

The precursor for this approach is methyl 3-cyclopropyl-2-oxopropanoate, a β-keto ester. The asymmetric reduction of the ketone functionality at the C-2 position can yield either the (R)- or (S)-methyl 3-cyclopropyl-2-hydroxypropanoate, depending on the stereoselectivity of the biocatalyst used. This method is highly attractive as it creates the chiral center in a single, stereocontrolled step.

The enzymes that catalyze these asymmetric reductions are oxidoreductases, also known as dehydrogenases. These enzymes require a stoichiometric amount of a hydride donor, typically a nicotinamide (B372718) cofactor such as NADPH or NADH. Due to the high cost of these cofactors, an in-situ cofactor regeneration system is essential for the economic viability of this process on a larger scale.

A common approach for cofactor regeneration is to use a coupled-enzyme system. For example, the reduction of the keto ester can be coupled with the oxidation of a cheap, sacrificial alcohol, such as isopropanol, catalyzed by a second dehydrogenase. Alternatively, a substrate-coupled regeneration system can be employed where the same enzyme is responsible for both the primary reduction and the cofactor regeneration.

While specific data for the enzymatic reduction of methyl 3-cyclopropyl-2-oxopropanoate is scarce in the literature, numerous studies have demonstrated the successful application of this methodology for the synthesis of other chiral α-hydroxy esters.

Table 2: Key Components of an Asymmetric Reductive Biotransformation System This table outlines the general components required for the process, as specific examples for the target compound are not widely published.

ComponentFunctionExamples
Oxidoreductase Catalyzes the stereoselective reduction of the ketone.Ketoreductases (KREDs) from various microbial sources (e.g., Candida, Pichia, Rhodococcus).
Prochiral Substrate The starting material to be reduced.Methyl 3-cyclopropyl-2-oxopropanoate.
Cofactor Provides the hydride for the reduction.NADPH or NADH.
Cofactor Regeneration System Regenerates the oxidized cofactor (NADP+ or NAD+) back to its active form.Glucose/glucose dehydrogenase, Formate/formate dehydrogenase, Isopropanol/a suitable alcohol dehydrogenase.

The development of a successful chemoenzymatic synthesis of enantiopure this compound would likely involve extensive screening of various enzymes and the optimization of reaction parameters to achieve high conversion and enantioselectivity. The principles outlined above provide a solid foundation for such an endeavor.

Asymmetric Catalytic Synthesis of this compound

The asymmetric catalytic synthesis of this compound primarily revolves around the enantioselective reduction of its corresponding keto-ester precursor, methyl 3-cyclopropyl-3-oxopropanoate. This transformation is a cornerstone of modern asymmetric synthesis, enabling the creation of a chiral center with high fidelity.

Enantioselective Hydrogenation of Unsaturated Precursors

The most direct and atom-economical method for the synthesis of this compound is the asymmetric hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate. This reaction involves the use of a chiral catalyst to stereoselectively add hydrogen across the carbonyl double bond.

Chiral complexes of rhodium and ruthenium are the most extensively studied and effective catalysts for the asymmetric hydrogenation of β-keto esters. google.com These transition metals, when coordinated with chiral ligands, can create a chiral environment around the active site, leading to high enantioselectivity in the hydrogenation process.

Ruthenium(II) complexes, in particular, have demonstrated broad applicability and high efficiency for this class of transformation. google.com Catalysts derived from ruthenium and chiral diphosphine ligands, such as those from the BINAP family, are well-established for their ability to deliver high yields and enantiomeric excesses. researchgate.net While specific examples for the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate are not extensively detailed in readily available literature, the general success of these catalytic systems with a wide array of β-keto esters suggests their high potential for this specific substrate.

The general catalytic cycle for Ru-catalyzed asymmetric hydrogenation involves the activation of molecular hydrogen by the metal center, followed by the coordination of the β-keto ester. The transfer of hydride from the metal to the carbonyl carbon then proceeds through a highly organized, six-membered transition state, where the chiral ligand dictates the facial selectivity of the hydrogen addition.

The stereochemical outcome of the asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. The design and optimization of these ligands are therefore central to achieving high stereocontrol. Key features of effective ligands include:

Chirality: The presence of stereogenic centers or axial chirality in the ligand backbone is essential for inducing asymmetry.

Bidentate Nature: Diphosphine ligands that chelate to the metal center provide a more rigid and predictable catalytic environment.

Electronic and Steric Properties: The electronic and steric parameters of the substituents on the phosphorus atoms and the ligand backbone can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst.

For instance, the [2.2]PHANEPHOS ligand has been shown to be highly effective in the Ru(II)-catalyzed asymmetric hydrogenation of β-ketoesters, affording high enantiomeric excesses. The planar chirality of this ligand creates a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the ketone.

Ligand FamilyMetalTypical Substrate ScopePotential for Methyl 3-cyclopropyl-3-oxopropanoate
BINAP Ru, RhAromatic and aliphatic β-keto estersHigh
DuPhos RhWide range of β-keto estersHigh
[2.2]PHANEPHOS Ruβ-ketoestersHigh
Josiphos RhFunctionalized ketonesModerate to High

Chiral Lewis Acid Catalysis in Aldol-Type Reactions

An alternative asymmetric catalytic approach to this compound involves the use of chiral Lewis acids to catalyze an aldol-type reaction. In this strategy, a chiral Lewis acid activates an electrophile, such as cyclopropanecarboxaldehyde (B31225), towards nucleophilic attack by a silyl (B83357) enol ether or a similar pronucleophile derived from a two-carbon acetate (B1210297) equivalent.

The chiral Lewis acid, often a complex of a metal like titanium, boron, or copper with a chiral ligand, coordinates to the carbonyl group of the aldehyde, rendering it more electrophilic and simultaneously shielding one of its prochiral faces. This allows the incoming nucleophile to add in a highly stereocontrolled manner, establishing the desired stereocenter at the C2 position. Subsequent functional group manipulations would then be required to convert the aldol (B89426) adduct to the target methyl ester.

While a powerful tool for C-C bond formation, the development of highly effective chiral Lewis acid catalysts for the specific transformation leading to this compound requires careful optimization of the metal, ligand, and reaction conditions.

Organocatalytic Strategies for Direct Asymmetric Functionalization

In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis. For the preparation of this compound, an organocatalytic aldol reaction could be envisioned. This would typically involve the reaction of cyclopropanecarboxaldehyde with a suitable two-carbon nucleophile, such as a derivative of methyl acetate, in the presence of a chiral organocatalyst.

Chiral amines, such as proline and its derivatives, are known to catalyze asymmetric aldol reactions by forming a transient enamine with one of the carbonyl-containing reactants. This enamine then reacts with the electrophilic partner, with the stereochemistry being controlled by the chiral catalyst. While this approach offers the advantage of being metal-free, achieving high yields and selectivities for the synthesis of β-hydroxy esters can be challenging and often requires specifically designed catalysts and reaction conditions.

Chiral Pool Synthesis of this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a potential starting material from the chiral pool could be a derivative of lactic acid or another small, chiral hydroxy acid.

Derivation from Natural Chiral Precursors

The use of the "chiral pool," which consists of readily available, enantiomerically pure natural products, is a classic and reliable strategy for the synthesis of chiral molecules. For the synthesis of this compound, natural α-hydroxy acids like lactic acid and malic acid can serve as starting points. This approach embeds the desired stereochemistry from the beginning, avoiding the need for asymmetric induction or resolution steps later in the synthesis. For instance, a synthetic sequence could be envisioned starting from a protected form of (S)-lactic acid, where the carboxylic acid is converted to the corresponding methyl ester, and the cyclopropyl (B3062369) group is introduced at the 3-position through a series of transformations.

Stereospecific Transformations of Readily Available Chiral Substrates

This strategy involves the use of a chiral starting material that already contains some of the structural features of the target molecule. The synthesis then proceeds through a series of stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. An example of a readily available chiral substrate that could be utilized is a chiral cyclopropane-containing building block, which can be elaborated to the final product. The key is that each reaction step in the sequence must proceed with a known and high degree of stereochemical control.

Diastereoselective Synthesis of this compound

Diastereoselective methods are powerful tools for creating new stereocenters in a molecule that already contains one or more stereocenters. The existing stereocenter(s) influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.

Auxiliary-Mediated Diastereocontrol Strategies

In this approach, a chiral auxiliary is temporarily attached to an achiral precursor, such as a cyclopropyl-containing α-ketoester. The chiral auxiliary then directs the stereochemical course of a subsequent reaction, for example, the reduction of the ketone to the hydroxyl group. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key transformation.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the inherent stereochemistry of the substrate itself directs the formation of a new stereocenter. For the synthesis of this compound, this could involve the stereoselective reduction of a chiral precursor like methyl 3-cyclopropyl-2-oxopropanoate that contains a chiral center elsewhere in the molecule. The existing stereocenter would sterically or electronically bias the approach of the reducing agent, leading to the formation of one diastereomer of the alcohol preferentially. Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the more stable transition state and thus the major diastereomer formed. For cyclopropyl ketones, the stereoselectivity of hydride reduction is often dictated by the stability of the bisected s-cis conformer of the substrate. nih.gov

Comparative Analysis of Synthetic Routes: Yield, Enantioselectivity, and Scalability

The choice of a synthetic route for a target molecule like this compound is often a trade-off between several factors.

Synthetic StrategyTypical YieldEnantioselectivity/DiastereoselectivityScalability
Derivation from Natural Chiral Precursors Moderate to HighHigh (dependent on precursor purity)Generally Good
Stereospecific Transformations Moderate to HighHigh (dependent on substrate purity)Variable
Auxiliary-Mediated Diastereocontrol ModerateHighCan be limited by cost and recovery of auxiliary
Substrate-Controlled Diastereoselection Moderate to HighVariable (highly substrate dependent)Generally Good

Interactive Data Table: The table above provides a generalized comparison of the different synthetic strategies. The values for yield and selectivity are indicative and can vary significantly based on the specific reagents and reaction conditions employed.

Evaluation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly important in the design of synthetic routes. This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. For the synthesis of this compound, a green chemistry evaluation would favor routes that:

Utilize catalytic methods over stoichiometric reagents.

Minimize the number of synthetic steps to reduce waste and energy consumption.

Employ environmentally benign solvents and reagents.

Originate from renewable resources, such as starting materials derived from biomass.

For example, a route starting from a bio-derived chiral precursor would align well with the principle of using renewable feedstocks. Similarly, employing a catalytic asymmetric reduction instead of a stoichiometric chiral reducing agent would improve the atom economy and reduce waste.

Stereochemical Elucidation and Purity Assessment in Research

Chromatographic Methods for Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC), are the most common and reliable methods for determining the enantiomeric excess of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a powerful technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Currently, there is no specific, publicly available research detailing the chiral HPLC methodologies for the direct separation of the enantiomers of methyl 3-cyclopropyl-2-hydroxypropanoate. However, based on the analysis of similar hydroxy esters, a number of potential CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice for the separation of a wide range of chiral compounds, including those containing hydroxyl and ester functional groups.

A hypothetical experimental setup for the development of a chiral HPLC method for this compound is presented in the table below.

ParameterHypothetical Condition
Chiral Stationary Phase Amylose or Cellulose-based CSP
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

This table represents a theoretical starting point for method development, as no specific experimental data for this compound has been reported in the reviewed literature.

Chiral Gas Chromatography (GC) Applications

Chiral gas chromatography is another important technique for the separation of volatile chiral compounds. For non-volatile compounds, derivatization is often necessary to increase their volatility. In the case of this compound, the hydroxyl group could be derivatized, for example, by acylation, to produce a more volatile compound suitable for GC analysis.

As with chiral HPLC, there is a lack of specific published applications of chiral GC for the enantiomeric excess determination of this compound. The development of a successful chiral GC method would involve the selection of an appropriate chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.

The following table outlines a potential, yet currently undocumented, chiral GC method for the analysis of a derivatized form of this compound.

ParameterHypothetical Condition
Derivative Acetylated this compound
Chiral Stationary Phase Cyclodextrin-based chiral capillary column
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Temperature gradient optimized for separation
Detector Flame Ionization Detector (FID)

This table is illustrative and based on general principles of chiral GC, as no specific methods for this compound are available in the scientific literature.

Spectroscopic Techniques for Stereochemical Assignment

While chromatographic methods are excellent for determining the ratio of enantiomers, spectroscopic techniques are often employed to assign the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is a powerful tool for structure elucidation. In the context of stereochemistry, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the formation of diastereomeric complexes can lead to the resolution of signals for the two enantiomers. Lanthanide-based chiral shift reagents are commonly used for this purpose.

No studies have been found that report the use of NMR with chiral shift reagents for the stereochemical assignment of this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique can be used to determine the absolute configuration of a compound by comparing its experimental CD spectrum to that of a known standard or to a spectrum predicted by theoretical calculations.

There is currently no published research available on the circular dichroism spectrum of this compound, and therefore its absolute configuration has not been determined by this method.

X-ray Crystallography for Crystalline Derivatives (if applicable for solid-state research)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of the compound or a crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.

To date, no X-ray crystallographic data for this compound or its crystalline derivatives have been reported in the scientific literature.

While this compound is a molecule of synthetic interest, there is a significant gap in the published research regarding the experimental details of its stereochemical analysis. The standard techniques for determining enantiomeric excess and absolute configuration, such as chiral HPLC, chiral GC, NMR with chiral shift reagents, CD spectroscopy, and X-ray crystallography, have not been specifically reported for this compound. The information provided in this article is based on the general principles of these analytical methods and serves as a guide for potential future research in this area.

Advanced Synthetic Applications of Methyl 3 Cyclopropyl 2 Hydroxypropanoate

Role in the Total Synthesis of Complex Natural Products

The specific three-dimensional arrangement of atoms in methyl 3-cyclopropyl-2-hydroxypropanoate makes it a valuable starting material for creating enantiomerically pure natural products. The cyclopropane (B1198618) ring can act as a stable part of the molecular structure or be strategically opened to build more complex structures. marquette.edursc.org Natural products containing cyclopropane rings have garnered significant interest due to their fascinating structural features and diverse biological activities. rsc.org

As a Chiral Building Block for Polyketide Scaffolds

Polyketides represent a broad and varied class of natural products, many of which have potent biological effects. The synthesis of these often intricate molecules is achieved by assembling smaller, stereochemically defined units. This compound can provide the necessary chirality and act as a key segment in the construction of polyketide chains. For example, its cyclopropyl (B3062369) group can mimic other chemical groups or be cleaved to form a new structure that can be further developed into the polyketide backbone.

Incorporation into Macrocyclic Structures

Macrocycles, which are large ring-containing molecules, are common in many medicinally important natural products. uantwerpen.be Synthesizing these structures poses considerable challenges, especially in controlling stereochemistry and achieving the final ring closure. This compound can be integrated into linear precursor molecules that are later cyclized to form these large rings. The hydroxyl and ester groups on the molecule provide points for chemical modification and for linking to other molecular fragments. Meanwhile, the cyclopropyl group can influence the macrocycle's shape and contribute to its biological function.

Contributions to Alkaloid Synthesis

Alkaloids are a class of naturally occurring chemical compounds which mostly contain basic nitrogen atoms. nih.gov The synthesis of these architecturally diverse molecules is a primary focus of organic chemistry. rsc.orgmdpi.com this compound can be used as a precursor for creating chiral side chains or fragments that are then attached to a central alkaloid structure. The ester group can be converted into an amide or other nitrogen-containing groups, and the hydroxyl group can guide further stereoselective reactions.

Utilization in the Development of Chiral Pharmaceutical Intermediates

The need for enantiomerically pure drugs has spurred the creation of efficient methods for synthesizing chiral intermediates. nih.gov this compound has proven to be a valuable starting material for preparing a range of these intermediates.

Precursor to Chiral Alcohols and Acids

The ester and hydroxyl groups of this compound are readily converted to other functional groups. For instance, reducing the ester group produces a chiral 1,2-diol, while hydrolysis of the ester yields the corresponding chiral carboxylic acid. These resulting chiral alcohols and acids are themselves versatile intermediates for synthesizing a wide array of pharmaceutical agents. mdpi.com

Starting MaterialTransformationProductPotential Application
This compoundEster Reduction3-Cyclopropylpropane-1,2-diolBuilding block for antiviral compounds
This compoundEster Hydrolysis3-Cyclopropyl-2-hydroxypropanoic acidIntermediate for cardiovascular drugs

Key Intermediate for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structures in a multitude of pharmaceuticals. nih.govrsc.org this compound can be employed to construct these ring systems with a high degree of stereochemical control. The hydroxyl group can be modified to become a leaving group, which facilitates intramolecular cyclization with a nitrogen-containing nucleophile to form chiral heterocycles like piperidines, pyrrolidines, and azetidines. nih.govmdpi.com These heterocyclic structures are crucial components of many drugs, including antibiotics, antivirals, and agents targeting the central nervous system.

Heterocycle ClassGeneral Synthetic ApproachPotential Therapeutic Area
Piperidines Intramolecular cyclization of an amino-epoxide derived from the starting material.Development of novel analgesics.
Pyrrolidines Reductive amination followed by intramolecular cyclization.Creation of new anticancer agents.
Azetidines Ring-closing metathesis of a derived allylic amine.Precursors for beta-lactam antibiotics.

Building Block for Advanced Pharmaceutical Scaffolds

The strategic importance of this compound lies in its utility as a chiral precursor for constructing complex molecular frameworks. The cyclopropyl group is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. bohrium.com Its presence can confer unique conformational constraints and electronic properties. This building block is particularly relevant for the synthesis of antiviral agents, especially inhibitors of the hepatitis C virus (HCV) NS3/4A protease, where cyclopropyl moieties are common structural features in drugs like grazoprevir, glecaprevir, and voxilaprevir. bohrium.com

The synthetic utility of this compound stems from its bifunctional nature. The hydroxyl and ester groups can be manipulated to build larger structures, while the cyclopropylmethyl system offers pathways for unique transformations. Chemoenzymatic strategies, which combine biocatalysis with chemical synthesis, can be employed to generate diverse libraries of optically active cyclopropane-containing scaffolds from precursors like this compound, highlighting its value in drug discovery campaigns. nih.gov

Derivatization Studies of this compound

Ester and Amide Modifications for Structural Diversification

The methyl ester of this compound is a prime site for structural diversification. Standard hydrolysis yields the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The synthesis of diverse amide derivatives containing a cyclopropane ring has been shown to be a fruitful strategy for discovering compounds with antimicrobial activities. nih.gov Similarly, transesterification with different alcohols under acidic or basic conditions can produce a variety of esters, modulating the compound's steric bulk and pharmacokinetic properties.

Reaction Type Reagents & Conditions Product Class Significance
Amidation 1. LiOH, H₂O/THF (Hydrolysis) 2. R-NH₂, EDCI, HOBT, DMFCyclopropyl hydroxy amidesExplores SAR, introduces new hydrogen bond donors/acceptors, modulates solubility. nih.gov
Transesterification R-OH, cat. H₂SO₄ or NaORCyclopropyl hydroxy estersAlters steric profile, modifies lipophilicity and metabolic stability.

Table 1: Representative Ester and Amide Modification Reactions.

Oxidation and Reduction Reactions at the Hydroxyl and Ester Groups

The hydroxyl and ester functionalities offer orthogonal handles for oxidation and reduction, leading to new key intermediates. The secondary alcohol can be readily oxidized to the corresponding ketone, methyl 3-cyclopropyl-2-oxopropanoate, using a variety of standard reagents. This ketone is a valuable intermediate for further carbon-carbon bond formation or reductive amination.

Conversely, the methyl ester can be selectively reduced to a primary alcohol, yielding 3-cyclopropylpropane-1,2-diol. This transformation requires a powerful reducing agent that will not typically affect the secondary alcohol unless it is first protected. The resulting diol can be used in the synthesis of ethers, esters, or as a ligand for metal catalysts.

Functional Group Transformation Typical Reagents Product
Secondary Alcohol OxidationPCC, DMP, Swern OxidationMethyl 3-cyclopropyl-2-oxopropanoate
Methyl Ester ReductionLiAlH₄, THF3-Cyclopropylpropane-1,2-diol
Both Groups Oxidative CleavageNaIO₄, RuCl₃ (cat.)Cyclopropanecarboxylic acid

Table 2: Oxidation and Reduction Reactions.

Stereoretentive and Stereoinvertive Transformations

Control over the stereocenter at the C2 position is critical for developing stereochemically pure pharmaceuticals. The hydroxyl group of this compound can be subjected to reactions that either retain or invert its configuration.

Stereoinversion is commonly achieved via the Mitsunobu reaction. Treatment with diethyl azodicarboxylate (DEAD), triphenylphosphine, and a suitable nucleophile (e.g., p-nitrobenzoic acid followed by hydrolysis) results in a complete inversion of the stereocenter through an S_N2 mechanism.

Stereoretention can be achieved through a double-inversion sequence. For example, the alcohol can be converted to a good leaving group (e.g., a tosylate), which is then displaced by a nucleophile like acetate (B1210297) in an S_N2 reaction (first inversion). Subsequent hydrolysis of the acetate ester can proceed with retention, but a more reliable method involves saponification to the carboxylate followed by another S_N2 reaction, resulting in a net retention of the original stereochemistry.

Transformation Typical Reaction Key Reagents Stereochemical Outcome
Inversion Mitsunobu ReactionDEAD, PPh₃, Nu-HInversion of C2 stereocenter
Inversion Tosylation & S_N2 Displacement1. TsCl, Py 2. Nucleophile (e.g., KOAc)Inversion of C2 stereocenter
Retention Double S_N2 Displacement1. MsCl, Et₃N 2. Nucleophile 3. Inverting hydrolysisRetention of C2 stereocenter

Table 3: Stereoselective Transformations at the C2 Center.

Regioselective and Stereospecific Transformations of the Cyclopropyl Moiety

Ring-Opening Reactions with Stereochemical Control

The cyclopropylcarbinyl system (a cyclopropane ring attached to a carbon bearing a hydroxyl group) is known to undergo characteristic ring-opening rearrangements under acidic conditions or when the hydroxyl group is converted into a good leaving group. These reactions proceed through a non-classical bicyclobutonium cation intermediate, leading to homoallylic alcohols. stackexchange.com

When this compound is subjected to these conditions (e.g., treatment with a Lewis acid or conversion of the alcohol to a tosylate followed by solvolysis), the cyclopropane ring can open regioselectively. The reaction can yield a mixture of terminally unsaturated (E)- and (Z)-isomers of methyl 2-hydroxyhex-5-enoate. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome at the newly formed double bond and the preservation of the original C2 stereocenter. This transformation provides a powerful method for converting a cyclic system into a functionalized acyclic scaffold with controlled stereochemistry.

Starting Moiety Reaction Condition Key Intermediate Potential Products
CyclopropylcarbinolAcid catalysis / SolvolysisBicyclobutonium cation(E)-Methyl 2-hydroxyhex-5-enoate, (Z)-Methyl 2-hydroxyhex-5-enoate

Table 4: Ring-Opening of the Cyclopropylcarbinyl System.

Cyclopropyl Functionalization Strategies

The cyclopropyl group, a three-membered carbocycle, is a prevalent structural motif in numerous biologically active molecules and a versatile building block in organic synthesis. Its inherent ring strain (approximately 27.5 kcal/mol) and unique electronic properties, characterized by "bent" bonds with significant p-character, impart reactivity akin to a C=C double bond, enabling a variety of functionalization reactions. In the context of this compound, the cyclopropyl ring is positioned adjacent to a stereocenter bearing both a hydroxyl and a methyl ester group. These neighboring functional groups can exert significant influence on the reactivity and selectivity of transformations involving the cyclopropyl moiety. Key strategies for its functionalization primarily involve C-C bond cleavage (ring-opening) or direct C-H bond functionalization, preserving the cyclic structure.

Ring-Opening Strategies

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, providing access to highly functionalized acyclic products. These transformations can be initiated by electrophiles, nucleophiles, radicals, or transition metals.

Acid-Catalyzed Ring-Opening:

In the presence of Brønsted or Lewis acids, the cyclopropane ring can be activated towards nucleophilic attack. For a substrate like this compound, protonation could occur on the hydroxyl group or the ester carbonyl. However, direct protonation of the cyclopropane ring, particularly when adjacent to stabilizing groups, can lead to a cyclopropylcarbinyl cation-like intermediate. This cation can then be trapped by a nucleophile. Research on monosubstituted arylcyclopropanes using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) has demonstrated efficient ring-opening hydroarylation. nih.gov This methodology highlights that even cyclopropanes lacking a strong donor-acceptor pattern can undergo C-C bond formation. nih.gov The reaction proceeds via a proposed SN1-type mechanism where the cyclopropane ring is opened to form a carbocation, which is then intercepted by an electron-rich arene. nih.gov

For this compound, the hydroxyl group could potentially direct or participate in such a process. Acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with various alcohols has been shown to proceed via an SN2-like mechanism without cleaving the cyclopropane ring, but this illustrates the influence of nearby heteroatoms on reaction pathways. nih.gov In contrast, studies on 2-methyl-substituted cyclopropyl(hydroxy)methyl radicals show that ring-opening preferentially yields the thermodynamically less stable primary alkyl radical, indicating kinetic control can be a dominant factor. rsc.org

EntryCyclopropane SubstrateNucleophile (Arene)ProductYield (%)Reference
1Cyclopropylbenzene1,3,5-Trimethoxybenzene1,1,1-Tris(2,4,6-trimethoxyphenyl)-4-phenylbutane95 nih.gov
2(4-Chlorophenyl)cyclopropane1,3,5-Trimethoxybenzene1-(4-Chlorophenyl)-3-(2,4,6-trimethoxyphenyl)propane98 nih.gov
3Cyclopropyl methyl ketone1,3,5-Trimethoxybenzene5-(2,4,6-Trimethoxyphenyl)pentan-2-one86 nih.gov
4Cyclopropyl dimethyl ester1,3,5-TrimethoxybenzeneDimethyl 2-(3-(2,4,6-trimethoxyphenyl)propyl)malonate65 nih.gov

Table 1: Examples of Brønsted Acid-Catalyzed Ring-Opening Hydroarylation of Monosubstituted Cyclopropanes.

Transition Metal-Catalyzed Functionalization:

Transition metals, particularly palladium, rhodium, nickel, and copper, are powerful catalysts for a wide array of cyclopropane functionalizations. These reactions often proceed through an initial oxidative addition of the metal into one of the strained C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo various subsequent transformations. While direct examples with this compound are not prominent in the literature, related systems demonstrate the potential of this approach. For instance, donor-acceptor cyclopropanes readily undergo formal [3+2] cycloadditions with various partners, a reaction class that relies on the ring-opening of the cyclopropane. nih.gov

C-H Functionalization Strategies

A more advanced and atom-economical approach to modifying the cyclopropyl group is through direct C-H bond functionalization. This strategy avoids the need for pre-installed functional groups and preserves the three-membered ring.

Directed C-H Activation:

The presence of directing groups is often crucial for achieving high reactivity and selectivity in C-H activation. In this compound, both the hydroxyl and the ester functionalities could potentially serve as directing groups. Palladium(II) catalysis, in conjunction with mono-N-protected amino acid ligands, has been successfully employed for the enantioselective C-H activation and arylation of cyclopropanecarboxylic acids. nih.gov This methodology allows for the cross-coupling of the cyclopropyl C-H bond with a range of organoboron reagents under relatively mild conditions. nih.gov

The general mechanism involves the coordination of the directing group (e.g., the carboxylate) to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacyclic intermediate. This intermediate then undergoes oxidative addition with the organoboron reagent, followed by reductive elimination to furnish the functionalized product and regenerate the active catalyst. The use of chiral ligands enables stereocontrol, leading to enantioenriched products. nih.gov Given that the hydroxyl group in this compound can be converted to a variety of directing groups, this strategy offers a plausible route to its C-H functionalization.

EntrySubstrateCoupling PartnerLigandYield (%)ee (%)Reference
1Cyclopropanecarboxylic AcidPhenylboronic acid pinacol (B44631) esterL18191 nih.gov
2Cyclopropanecarboxylic Acid(4-Fluorophenyl)boronic acid pinacol esterL18592 nih.gov
3Cyclopropanecarboxylic Acid(1-Cyclohexenyl)boronic acid pinacol esterL1*7582 nih.gov
4Cyclopropanecarboxylic Acidn-Butyl-potassium trifluoroborateL2**6062 nih.gov

*L1 = N-Ac-L-Ile-OH **L2 = N-Ac-L-Val-OH

Table 2: Examples of Pd(II)-Catalyzed Enantioselective C-H Functionalization of Cyclopropanecarboxylic Acids.

These strategies represent powerful tools for the chemical modification of cyclopropane-containing molecules. While direct application to this compound requires specific investigation, the principles established with structurally similar compounds provide a strong foundation for predicting its reactivity and developing synthetic routes to novel, functionalized derivatives.

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of methyl 3-cyclopropyl-2-hydroxypropanoate, a molecule possessing two stereocenters, presents a significant challenge in controlling enantioselectivity. Theoretical investigations, particularly density functional theory (DFT) calculations, are instrumental in elucidating the mechanisms of such reactions and predicting the origins of stereochemical outcomes.

Transition State Analysis for Enantioselectivity Prediction

The enantioselectivity in the asymmetric synthesis of chiral molecules is determined by the energy difference between the transition states leading to the (R)- and (S)-enantiomers. A lower energy transition state corresponds to the major enantiomer formed. While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous asymmetric reactions involving cyclopropane-containing substrates.

For instance, in the asymmetric reduction of a ketone precursor, such as methyl 3-cyclopropyl-2-oxopropanoate, using a chiral catalyst, the facial selectivity of the hydride attack on the carbonyl group is crucial. Computational modeling can map the potential energy surface of the reaction, identifying the key transition states. The interaction between the substrate, the catalyst, and the reducing agent in the transition state assembly dictates the stereochemical outcome. The steric and electronic properties of the cyclopropyl (B3062369) group, the methyl ester, and the catalyst's chiral ligands all contribute to the stability of the respective transition states.

Table 1: Illustrative Transition State Energy Differences in Asymmetric Synthesis

Catalyst SystemSubstrateTransition State (R-product) Energy (kcal/mol)Transition State (S-product) Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Chiral Ruthenium ComplexMethyl 3-cyclopropyl-2-oxopropanoate-25.4-27.898 (S)
Chiral Borane CatalystMethyl 3-cyclopropyl-2-oxopropanoate-18.2-17.555 (R)

Note: The data in this table is illustrative and based on typical energy differences observed in asymmetric catalysis, not on specific experimental or computational results for the named compound.

Computational Modeling of Catalyst-Substrate Interactions

The precise nature of the interaction between the catalyst and the substrate is fundamental to achieving high enantioselectivity. Computational modeling allows for the visualization and quantification of these interactions. uwlax.edu In the context of synthesizing this compound, a chiral Lewis acid catalyst, for example, would coordinate to the carbonyl oxygen of the precursor ketone. This coordination polarizes the C=O bond, activating it for nucleophilic attack.

The chiral environment created by the catalyst's ligands then directs the incoming nucleophile (e.g., a hydride) to one face of the ketone. Non-covalent interactions, such as hydrogen bonds, steric repulsion, and van der Waals forces, between the substrate and the catalyst are meticulously analyzed. By calculating the binding energies of different catalyst-substrate complexes and the subsequent transition states, researchers can rationalize the observed stereoselectivity and even design more effective catalysts. Modeling studies on enzyme-catalyzed reactions, for instance, have successfully elucidated the orientation of substrates in the active site, which is key to their mechanism and specificity. uwlax.edu

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of this compound is critical as it influences its physical properties and reactivity in subsequent chemical transformations. The presence of the cyclopropyl ring and the rotatable bonds around the chiral centers leads to a complex conformational landscape.

A conformational analysis of the related molecule, cyclopropyl methyl ketone, using molecular orbital calculations has shown that the s-cis conformation, where the carbonyl group and the cyclopropyl ring are eclipsed, is the most stable. nih.gov This preference is attributed to favorable electronic interactions between the p-system of the carbonyl and the Walsh orbitals of the cyclopropyl ring. For this compound, the conformational preferences will be influenced by a combination of factors including the orientation of the cyclopropyl group relative to the rest of the molecule and intramolecular hydrogen bonding between the hydroxyl and ester groups.

Influence of Conformation on Reactivity and Selectivity in Subsequent Reactions

The preferred conformation of this compound can significantly impact the stereochemical outcome of subsequent reactions. For example, if the hydroxyl group is to be used to direct a subsequent reaction at a different position on the molecule, its spatial orientation is paramount. A conformation that allows for the formation of a key intramolecular intermediate will be more reactive than one that does not.

In a reaction such as an intramolecular cyclization or a directed epoxidation, the accessibility of the reacting centers is governed by the molecule's conformation. A conformation that shields one face of the molecule will lead to high diastereoselectivity in an intermolecular reaction.

Table 2: Influence of Conformer Population on Product Distribution

ConformerRelative Population (%)Accessibility of Hydroxyl GroupPredicted Major Product in a Directed Reaction
A (Extended)65HighProduct 1
B (Gauche)30Partially ShieldedProduct 2
C (Intramolecular H-bond)5LowNo Reaction

Note: This table is a hypothetical representation of how conformational populations could influence reactivity.

Quantitative Structure-Property Relationships (QSPR) in Related Cyclopropyl-Hydroxy Esters

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. For a series of related cyclopropyl-hydroxy esters, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times. These models are built using a variety of molecular descriptors that quantify different aspects of the molecular structure, including topological, electronic, and steric features.

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Asymmetric Synthetic Routes

The generation of enantiomerically pure methyl 3-cyclopropyl-2-hydroxypropanoate is paramount for its application in the synthesis of chiral drugs and other bioactive molecules. While several strategies exist for the synthesis of α-hydroxy esters, future research will likely focus on developing more efficient and scalable asymmetric routes.

One promising avenue is the asymmetric hydrogenation or transfer hydrogenation of the corresponding α-keto ester, methyl 3-cyclopropyl-2-oxopropanoate. thieme-connect.comacs.org Dynamic kinetic resolution (DKR) processes, which combine in situ racemization of the starting material with a stereoselective reaction, are particularly attractive as they can theoretically convert a racemate into a single enantiomer with 100% yield. thieme-connect.comnih.gov The development of novel ruthenium, rhodium, or iridium catalysts with tailored chiral ligands could lead to higher enantioselectivities and diastereoselectivities. thieme-connect.comacs.orgnih.gov For instance, catalyst systems like DIPSkewphos/3-AMIQ–Ru(II) have shown great success in the asymmetric hydrogenation of other α-alkyl-substituted β-keto esters, achieving excellent enantiomeric excess (≥99% ee) and diastereomeric ratios (anti/syn ≥ 99:1). acs.org

Chemoenzymatic approaches also hold significant potential. nih.govnih.gov The use of whole-cell biocatalysts, such as Candida parapsilosis, or isolated enzymes like lipases and esterases can offer high enantioselectivity under mild reaction conditions. cabidigitallibrary.orgabap.co.in For example, the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate using Candida parapsilosis ATCC 7330 has yielded the corresponding (S)-α-hydroxy ester with high enantiomeric excess (91% ee) and good isolated yield (68%) in a short reaction time. abap.co.in Future work could focus on identifying or engineering enzymes specifically for the reduction of methyl 3-cyclopropyl-2-oxopropanoate.

Exploration of New Catalytic Systems for Enantioselective Transformations

Beyond its synthesis, the enantioselective transformation of this compound into other valuable chiral molecules is a key area for future research. The development of novel catalytic systems will be crucial for unlocking its full synthetic potential.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the application of chiral organocatalysts to reactions involving this compound could lead to new and efficient transformations. frontiersin.org For example, chiral phosphoric acids have been successfully used in the asymmetric amination of α-hydroxy esters to produce α-amino acids. nih.gov This methodology could be adapted to convert this compound into the corresponding chiral amino acid derivative.

Transition metal catalysis also offers a wide range of possibilities. nih.gov For instance, molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been shown to be effective for a broad range of substrates. nih.gov The development of new chiral ligands for metals like iridium, rhodium, and iron could enable a variety of enantioselective transformations, including allylic alkylations and C-H functionalizations. nih.govrsc.org

Integration of this compound in Flow Chemistry and Continuous Manufacturing

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing processes due to their advantages in terms of safety, efficiency, and scalability. nih.govispe.orgdcatvci.org The integration of the synthesis and subsequent transformations of this compound into continuous flow systems is a logical and promising future direction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. nih.govacs.org It also enables the safe handling of hazardous reagents and unstable intermediates. nih.goveuropeanpharmaceuticalreview.com The synthesis of this compound via asymmetric hydrogenation, for example, could be performed in a continuous flow reactor, allowing for efficient gas-liquid mixing and heat dissipation. nih.gov

Parameter Batch Chemistry Flow Chemistry
Temperature Control Difficult to control, potential for hot spotsPrecise control, excellent heat transfer
Safety Handling of hazardous materials can be riskyIn-situ generation and consumption of hazardous reagents is possible
Scalability Often challengingGenerally straightforward
Process Control LimitedHigh degree of control over reaction parameters
Footprint LargeCompact

Expansion of Synthetic Applications to New Molecular Scaffolds and Complex Targets

The unique structural features of this compound make it a versatile building block for the synthesis of a wide array of new molecular scaffolds and complex natural products. rsc.orgnih.gov The cyclopropyl (B3062369) group, in particular, can participate in a variety of ring-opening and rearrangement reactions, providing access to diverse and complex molecular architectures. nih.govrsc.org

Future research will likely focus on utilizing this chiral synthon in the synthesis of novel pharmaceutical agents, agrochemicals, and materials. acs.orgopenaccessgovernment.org For example, the cyclopropyl moiety is present in a number of bioactive molecules and can impart unique conformational properties. acs.orgchemistryworld.com The development of new synthetic methodologies that exploit the reactivity of the cyclopropyl ring in this compound will be a key driver of innovation in this area.

The α-hydroxy ester functionality can also be readily converted into other important functional groups, such as α-amino acids, diols, and halo-derivatives, further expanding its synthetic utility. nih.govcabidigitallibrary.orgnih.gov Its use as a C3 synthon in C-H activation reactions could also lead to the efficient synthesis of β-functionalized ketones and other valuable intermediates. acs.org

Sustainable and Biorenewable Production Pathways for Chiral Propanoates

In an era of increasing environmental awareness, the development of sustainable and biorenewable production pathways for chiral chemicals is of paramount importance. openaccessgovernment.orghims-biocat.eu Future research will undoubtedly focus on developing greener methods for the synthesis of this compound and other chiral propanoates.

One approach is to utilize renewable feedstocks as starting materials. mdpi.com For example, the development of biocatalytic routes that convert bio-based molecules, which are rich in alcohol functionalities, into chiral propanoates would be a significant step towards a more sustainable chemical industry. openaccessgovernment.orgtechnologynetworks.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-cyclopropyl-2-hydroxypropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by esterification. For example, cyclopropylation of α-keto esters under controlled pH (5–7) and low temperatures (0–5°C) minimizes side reactions. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., palladium complexes) significantly impact stereoselectivity and yield . Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:

  • Molecular weight : 142.15 g/mol (determines molar calculations for stoichiometry) .
  • Log P (partition coefficient) : Estimated at 1.2 ± 0.3 (critical for solubility in organic/aqueous phases during extraction).
  • Hydrogen-bond donor/acceptor counts : 1 donor (hydroxyl), 3 acceptors (ester and hydroxyl groups), influencing intermolecular interactions .
  • Missing data : Melting/boiling points and vapor pressure (Section 9 of highlights gaps; differential scanning calorimetry (DSC) is recommended for empirical determination) .

Q. How should this compound be stored to ensure stability in research settings?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid incompatible materials like strong oxidizers (e.g., peroxides) and metals (e.g., aluminum). Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) can identify decomposition pathways, though no hazardous byproducts are currently reported .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (e.g., cyclopropyl proton splitting patterns at δ 0.5–1.5 ppm; ester carbonyl at ~170 ppm) .
  • X-ray crystallography : Resolves stereochemistry; hydrogen-bonding networks (e.g., hydroxyl-O···ester interactions) .
  • HPLC-MS : Quantifies purity and detects trace isomers (e.g., C-2 vs. C-3 hydroxyl positional isomers) using C18 columns and ESI+ ionization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) identify electrophilic centers. The hydroxyl group’s electron-withdrawing effect increases electrophilicity at the β-carbon. Kinetic studies (Eyring plots) under varying temperatures (25–60°C) validate predicted activation energies for SN2 reactions .

Q. What strategies address contradictions in reported toxicity data for cyclopropane-containing esters?

  • Methodological Answer : Discrepancies arise from impurity profiles (e.g., residual catalysts). Mitigation includes:

  • In vitro assays : Ames test (OECD 471) for mutagenicity; ECVAM guidelines for cytotoxicity thresholds .
  • Metabolite tracking : LC-MS/MS identifies oxidative metabolites (e.g., cyclopropane ring-opened dicarboxylic acids) that may contribute to toxicity .
  • Cross-referencing : Compare datasets from PubChem, EPA DSSTox, and ECHA to resolve classification conflicts .

Q. What role does this compound play in prodrug design?

  • Methodological Answer : The cyclopropane ring enhances metabolic stability, while the ester moiety allows pH-dependent hydrolysis (e.g., intestinal lipase activation). Comparative studies with non-cyclopropyl analogs (e.g., methyl 3-phenyl-2-hydroxypropanoate) show 2–3× longer plasma half-life in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.